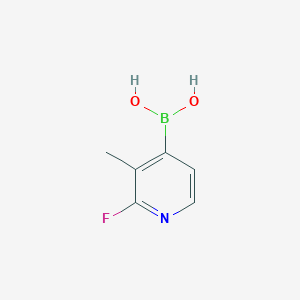

2-Fluoro-3-methylpyridine-4-boronic acid

描述

2-Fluoro-3-methylpyridine-4-boronic acid (CAS: 1451391-34-6) is a boronic acid derivative of pyridine featuring a fluorine atom at position 2, a methyl group at position 3, and a boronic acid moiety at position 4. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl structures in drug candidates . Its structural features—electron-withdrawing fluorine and steric methyl groups—enhance reactivity and selectivity in coupling reactions. The compound is commercially available with a purity of 95% and is typically stored under refrigeration to ensure stability .

属性

IUPAC Name |

(2-fluoro-3-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDPJNGZUBIPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogen-Metal Exchange and Borylation Method

This approach is the most widely reported and involves initial halogenation of the pyridine ring, followed by metal-halogen exchange and boronation.

Raw Material Preparation:

Bromo-4-picolines substituted with fluorine at the 2-position and methyl at the 3-position serve as the starting material. These are commercially available or synthesized via halogenation of pyridine derivatives.Metal-Halogen Exchange:

Under inert nitrogen atmosphere, the bromo-4-picolines are dissolved in tetrahydrofuran (THF). The mixture is cooled to approximately -80°C to -90°C. n-Butyllithium (n-BuLi) is added dropwise to initiate lithium-halogen exchange, converting the bromo group into a reactive organolithium intermediate.Boronation:

The organolithium intermediate reacts with boron reagents such as butyl borates. This step is performed in a single vessel (one-pot synthesis), where the boron source is added to the reaction mixture, leading to the formation of boronic ester intermediates.Hydrolysis and Purification:

The boronic ester is hydrolyzed using aqueous sodium hydroxide (NaOH) solution of approximately 10% concentration, raising the pH to about 13. This causes the formation of the boronic acid. Subsequent extraction with methyl tertiary butyl ether (MTBE) separates impurities, and acidification with concentrated hydrochloric acid (HCl) to pH 2-3 precipitates the white boronic acid product.

- The yield of the purified 2-fluoro-3-methylpyridine-4-boronic acid is approximately 65%, with high purity suitable for industrial and pharmaceutical applications.

- Reaction conditions such as temperature (-80°C to -90°C), inert atmosphere, and controlled addition rates of reagents are critical for success.

Alternative Synthetic Routes

Other methods include metal-catalyzed borylation of pyridine derivatives, which can be summarized as follows:

Transition Metal-Catalyzed Borylation:

Using catalysts such as palladium or copper, pyridine derivatives are directly borylated at specific positions. This approach offers regioselectivity but may involve more complex catalyst systems and higher costs.Direct C-H Activation and Borylation:

Recent advances involve direct activation of the pyridine ring's C-H bonds followed by boronation. These methods are still under development but show promise for more efficient synthesis.

Data Table Summarizing Preparation Methods

| Method | Raw Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogen-Metal Exchange & Boronation | Bromo-4-picolines | n-BuLi, Butyl borates | -80°C to -90°C, inert atmosphere | ~65% | High regioselectivity, scalable | Requires low-temperature control |

| Transition Metal-Catalyzed Borylation | Pyridine derivatives | Pd or Cu catalysts, B2Pin2 | Moderate temperatures, inert atmosphere | Variable | Regioselective, versatile | Catalyst cost, complexity |

| Direct C-H Activation | Pyridine derivatives | Metal catalysts, boron reagents | Elevated temperatures | Experimental | Potentially more direct | Still under research, less scalable |

Notes on the Preparation Process

Reaction Atmosphere:

All reactions are conducted under nitrogen or argon to prevent oxidation or moisture interference.Temperature Control:

Maintaining low temperatures (-80°C to -90°C) during lithiation is crucial to prevent side reactions and decomposition.Purification:

Extraction with organic solvents such as MTBE and acidification steps are essential for isolating high-purity boronic acid.Safety Considerations: Handling of reactive reagents like n-BuLi requires strict safety protocols due to its pyrophoric nature.

化学反应分析

Types of Reactions

2-Fluoro-3-methylpyridine-4-boronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different substituted pyridines.

Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halides or organometallic compounds are employed under various conditions, often involving catalysts like palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized pyridines.

科学研究应用

Medicinal Chemistry

Anticancer Agents

Boronic acids, including 2-fluoro-3-methylpyridine-4-boronic acid, are known for their ability to inhibit proteasomes, which play a crucial role in regulating protein degradation. This inhibition can lead to the accumulation of pro-apoptotic factors, making them valuable in designing anticancer drugs. Research has demonstrated that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

Drug Discovery

In drug discovery, this compound serves as a building block for synthesizing various biologically active compounds. Its unique structural features allow for modifications that can lead to the development of new pharmaceuticals targeting specific diseases such as diabetes and neurodegenerative disorders. For instance, studies have shown that incorporating boronic acids into drug candidates can improve their pharmacokinetic properties .

Organic Synthesis

Cross-Coupling Reactions

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid group facilitates the coupling with aryl halides or other electrophiles under palladium catalysis conditions. This method is particularly useful for synthesizing complex molecules found in natural products and pharmaceuticals .

Synthesis of Heterocycles

this compound is also employed in the synthesis of heterocyclic compounds. The pyridine ring can participate in various reactions to form nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. These transformations often involve nucleophilic substitutions or cyclization reactions that leverage the reactivity of the boronic acid moiety .

Analytical Applications

Chromatography and Detection Methods

This compound can be utilized in chromatographic techniques for the separation and analysis of complex mixtures. Its unique chemical properties allow it to act as a ligand in affinity chromatography or as a derivatizing agent in mass spectrometry, enhancing detection sensitivity for various analytes . Its application in analytical chemistry underscores its importance beyond synthetic chemistry.

Case Studies

作用机制

The mechanism of action of 2-Fluoro-3-methylpyridine-4-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the coupling of the pyridine ring with various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

相似化合物的比较

Key Observations:

Methyl vs. Methoxy: Replacing the methyl group with methoxy (e.g., 2-Chloro-3-methoxypyridine-4-boronic acid) increases molecular weight and may enhance solubility but introduces steric hindrance .

Purity and Stability :

- The target compound (95% purity) and its analog 2-Fluoro-3-methylpyridine-5-boronic acid (98% purity) are high-purity reagents, critical for reproducible synthetic outcomes .

- Refrigerated storage is recommended for compounds like 2-Chloro-3-methoxypyridine-4-boronic acid to prevent boronic acid dehydration, a common degradation pathway .

Structural Isomerism :

Suzuki-Miyaura Cross-Coupling

Boronic acids are pivotal in Suzuki reactions for forming carbon-carbon bonds. The fluorine atom in this compound enhances electrophilicity, while the methyl group moderates steric effects, enabling efficient coupling with aryl halides . Comparatively, 2-Chloro-3-fluoropyridine-4-boronic acid may exhibit lower reactivity due to the electron-withdrawing chlorine substituent .

Pharmaceutical Relevance

Pyridine boronic acids are intermediates in kinase inhibitor synthesis. For instance, analogs like 2-Fluoro-4-pyridineboronic acid (CAS 401815-98-3) have been used in drug discovery for oncology targets, though the absence of a methyl group reduces metabolic stability compared to the target compound .

生物活性

2-Fluoro-3-methylpyridine-4-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of enzyme inhibitors and therapeutic agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances hydrogen bonding capabilities, which facilitates stronger interactions with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, making it a candidate for drug development in various therapeutic areas .

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. A study demonstrated that certain analogs induced apoptosis more effectively than standard chemotherapeutic agents like bleomycin . This suggests a potential for developing new anticancer therapies based on the structural framework of this boronic acid.

2. Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteases and other enzymes. This compound may serve as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways. For example, it has been explored in the context of proteasome inhibition, which is crucial for cancer treatment .

3. Antibacterial Activity

Boronic acids have also shown promise in antibacterial applications. They can act as inhibitors against class C β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria. Compounds with similar structures have demonstrated significant binding affinity and inhibitory activity against resistant bacterial strains .

Research Findings and Case Studies

常见问题

Q. What are the optimal synthetic routes for 2-fluoro-3-methylpyridine-4-boronic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation of pyridine precursors followed by Miyaura borylation. Key steps include:

- Halogenation: Fluorination at the 2-position and methylation at the 3-position of pyridine using reagents like Selectfluor® or CH₃I under basic conditions.

- Borylation: Suzuki-Miyaura coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., KOAc) .

Optimization Tips: - Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis of intermediates.

- Monitor reaction progress via TLC or LC-MS to adjust temperature (60–100°C) and catalyst loading (1–5 mol%).

Q. How can purity and structural integrity be confirmed after synthesis?

Methodological Answer:

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Temperature: Store at –20°C in sealed containers to prevent protodeboronation or oxidation .

- Solvent Stability: Dissolve in dry DMSO or THF for long-term storage; avoid protic solvents (e.g., H₂O, MeOH) to reduce hydrolysis .

- Handling: Use inert atmospheres (N₂/Ar) during reactions to suppress side reactions .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine at the 2-position:

- Enhances Electrophilicity: Increases oxidative addition efficiency with Pd catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings .

- Directs Regioselectivity: Steric and electronic effects favor coupling at the 4-boronic acid position over the 2-fluoro site .

Case Study:

In a model Suzuki reaction with 4-bromotoluene, the coupling yield dropped from 85% to 62% when fluorine was replaced with hydrogen, highlighting its electronic role .

Q. What strategies mitigate protodeboronation during reactions?

Methodological Answer: Protodeboronation is minimized by:

Q. How do solvent polarity and coordinating ability affect reaction outcomes?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO): Enhance solubility of boronic acids but may coordinate Pd, requiring ligand-free catalysts .

- Ether Solvents (THF, Dioxane): Reduce side reactions in Stille couplings due to weak Pd coordination .

Data Table:

| Solvent | Coupling Yield (%) | Side Product (%) |

|---|---|---|

| DMF | 78 | 15 |

| THF | 82 | 8 |

| Toluene | 65 | 25 |

| Data adapted from analogous pyridinylboronic acid studies . |

Q. Can computational modeling predict reactivity trends for derivatives of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。